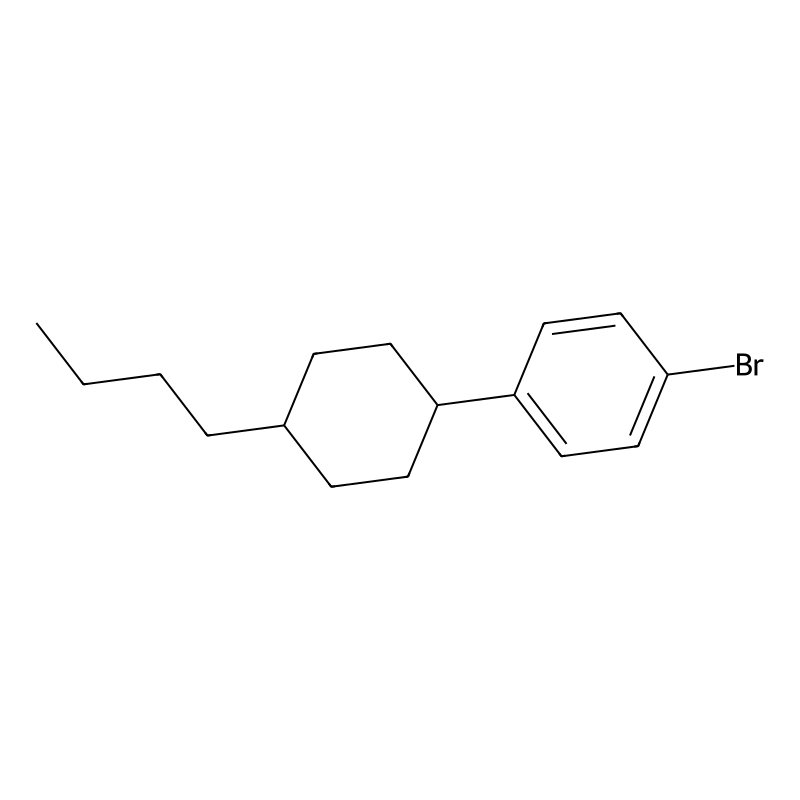

1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Material Science

-Bromo-4-(trans-4-butylcyclohexyl)benzene possesses a unique molecular structure with a combination of aromatic and aliphatic functionalities. This structure suggests potential applications in material science, particularly in the development of:

Liquid crystals

The rigid aromatic core and flexible cyclohexyl group could contribute to the formation of liquid crystals with specific properties, such as specific temperature ranges for phase transitions or desired optical properties [].

Polymers

The bromo group can serve as a reactive site for further functionalization, allowing for the incorporation of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene into various polymer architectures. This could lead to the development of new materials with tailored properties, such as improved thermal stability or specific functionalities [].

Potential Applications in Organic Synthesis

The presence of the bromo group makes 1-Bromo-4-(trans-4-butylcyclohexyl)benzene a valuable intermediate in organic synthesis. The bromo group can undergo various substitution reactions, allowing for the attachment of diverse functional groups. This versatility could be employed in the synthesis of:

Pharmaceutical compounds

By strategically modifying the molecule through the bromo group, researchers could potentially create novel drugs with specific therapeutic effects [].

Functional materials

The introduction of different functionalities through the bromo group could lead to the development of materials with desired properties, such as specific binding affinities or catalytic activities [].

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is an organic compound with the molecular formula and a molecular weight of approximately 295.26 g/mol. It features a bromine atom attached to a benzene ring, which is further substituted with a trans-4-butylcyclohexyl group. This structure contributes to its unique physical and chemical properties, including its solubility and reactivity.

The compound is characterized by its relatively low solubility in water, with a reported solubility of about 0.000505 mg/mL, indicating that it is poorly soluble in aqueous environments. It has a log partition coefficient (Log P) ranging from 5.08 to 6.48, suggesting that it is lipophilic and likely to accumulate in biological membranes .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.

- Cross-Coupling Reactions: This compound can undergo reactions such as Suzuki or Heck coupling, where it reacts with organometallic reagents to form biaryl compounds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of the bulky cyclohexyl group may influence the regioselectivity of these reactions.

The synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene typically involves:

- Bromination of 4-(trans-4-butylcyclohexyl)benzene: This can be achieved using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the para position relative to the butylcyclohexyl group.

- Purification: The crude product is usually purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

1-Bromo-4-(trans-4-butylcyclohexyl)benzene has applications primarily in research and development settings:

- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Given its interaction with cytochrome P450 enzymes, it may be investigated for potential pharmaceutical applications.

Interaction studies involving 1-Bromo-4-(trans-4-butylcyclohexyl)benzene focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound may influence drug metabolism and potential drug-drug interactions .

Furthermore, due to its lipophilicity, studies may also explore its membrane permeability and how it interacts with lipid bilayers or cellular membranes.

Similar compounds include:

- 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

Comparison TableCompound Name Molecular Formula Molecular Weight Key Features 1-Bromo-4-(trans-4-butylcyclohexyl)benzene C16H23Br 295.26 g/mol Brominated aromatic compound with butylcyclohexane 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene C17H25Br 309.32 g/mol Similar structure with a longer pentyl chain 1-Bromo-4-(trans-4-propylcyclohexyl)benzene C15H21Br 281.23 g/mol Shorter propyl chain compared to butyl

Uniqueness

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | C16H23Br | 295.26 g/mol | Brominated aromatic compound with butylcyclohexane |

| 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | C17H25Br | 309.32 g/mol | Similar structure with a longer pentyl chain |

| 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | C15H21Br | 281.23 g/mol | Shorter propyl chain compared to butyl |

The uniqueness of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene lies in its specific combination of a bromine substituent and a trans-butylcyclohexane group on the benzene ring. This configuration affects its chemical reactivity and biological interactions differently compared to other similar compounds. The bulky nature of the butyl group may influence steric effects during

The synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene relies primarily on electrophilic aromatic substitution reactions that introduce bromine atoms onto benzene rings bearing cyclohexyl substituents [1]. Aromatic bromination follows a well-established electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile attacking an electrophilic bromine species [2] [3].

Classical Bromination Approaches

Traditional bromination methods employ molecular bromine (Br₂) in conjunction with Lewis acid catalysts such as iron tribromide (FeBr₃) or aluminum chloride (AlCl₃) [4] [5]. The catalyst serves a critical role in activating the bromine molecule by polarizing the Br-Br bond, creating a species that behaves as Br⁺ and making it sufficiently electrophilic to react with the aromatic ring [1] [2]. Without catalytic activation, molecular bromine exhibits insufficient electrophilicity to react with benzene derivatives under ambient conditions [6] [4].

The mechanism proceeds through formation of a bromine-Lewis acid complex, followed by electrophilic attack on the aromatic ring to generate a resonance-stabilized carbocation intermediate [2] [3]. This intermediate, known as an arenium ion or sigma complex, subsequently undergoes deprotonation to restore aromaticity and yield the brominated product [5] [7].

Alternative Bromination Methods

Modern synthetic approaches have developed safer alternatives to molecular bromine, including the use of N-bromosuccinimide (NBS) as a brominating agent [4] [8]. Enhanced reactivity for aromatic bromination has been achieved through halogen bonding catalysis using organic additives such as lactic acid derivatives [8]. These methods provide improved regioselectivity and milder reaction conditions compared to traditional approaches [8] [9].

Sustainable aerobic bromination protocols have been established using ionic liquid catalysts in catalytic quantities, offering controllable chemoselectivity depending on reaction conditions [9]. Temperature optimization studies demonstrate that reaction selectivity can be controlled by adjusting reagent stoichiometry and thermal conditions [9].

| Bromination Method | Catalyst System | Temperature Range | Typical Yield | Selectivity |

|---|---|---|---|---|

| Br₂/FeBr₃ | Iron tribromide | Room temperature | 85-95% | High para-selectivity |

| NBS/Lewis acid | Various Lewis acids | 0-40°C | 78-99% | Excellent regioselectivity |

| Aerobic bromination | Ionic liquid | Room temperature-90°C | 72-99% | Tunable chemoselectivity |

Catalytic Alkylation of Cyclohexane Derivatives

The formation of the trans-4-butylcyclohexyl substituent in 1-Bromo-4-(trans-4-butylcyclohexyl)benzene requires sophisticated alkylation strategies that can achieve both regiochemical and stereochemical control [10] [11]. Friedel-Crafts alkylation represents the most direct approach for introducing alkyl substituents onto aromatic rings through electrophilic aromatic substitution [12] [13].

Friedel-Crafts Alkylation Mechanisms

Friedel-Crafts alkylation involves the reaction of aromatic compounds with alkyl halides or alkenes in the presence of strong Lewis acid catalysts [10] [11]. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen atom of the alkyl halide, facilitating heterolytic cleavage to generate a carbocation electrophile [12] [13]. This carbocation subsequently attacks the electron-rich aromatic ring, forming a new carbon-carbon bond [11].

For cyclohexane derivatives, the alkylation process must account for the conformational preferences of the cyclohexyl ring system [14]. Zeolite-catalyzed alkylation of phenol with cyclohexanol demonstrates that the reaction pathway involves initial dehydration of cyclohexanol to cyclohexene, followed by protonation to generate cyclohexyl carbocations that attack the aromatic substrate [14].

Industrial Scale Alkylation Processes

Large-scale industrial alkylation typically employs alkenes as alkylating agents rather than alkyl halides, utilizing solid acid catalysts derived from zeolites [10]. These processes achieve high selectivity for para-substitution patterns while minimizing undesired polyalkylation reactions [10] [11]. The use of sterically hindered alkylating agents helps control the extent of multiple alkylation cycles [10].

Catalytic Systems for Cyclohexyl Group Installation

Recent advances in catalytic alkylation include hydrogen borrowing methodologies using alcohols as alkylating agents [15]. These systems employ iridium catalysts to achieve stereoselective synthesis of cyclohexanes with multiple substituents, often providing high levels of control over relative stereochemistry [15]. The methodology demonstrates particular utility for the stereoselective synthesis of functionalized cyclohexanes from readily available starting materials [15].

| Alkylation Method | Catalyst System | Substrate Scope | Stereochemical Control | Industrial Viability |

|---|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃/alkyl halide | Activated aromatics | Limited | Moderate |

| Zeolite-catalyzed | Solid acid catalysts | Phenolic compounds | Good trans-selectivity | High |

| Hydrogen borrowing | Iridium complexes | Ketones/diols | Excellent | Emerging |

Stereochemical Control in trans-Butylcyclohexyl Group Formation

Achieving the trans-configuration in 4-butylcyclohexyl substituents requires careful consideration of thermodynamic and kinetic factors that govern cyclohexane stereochemistry [16] [17]. The trans-arrangement places the butyl and phenyl substituents on opposite faces of the cyclohexane ring, which typically represents the thermodynamically favored configuration for disubstituted cyclohexanes [17] [18].

Synthetic Strategies for Stereochemical Control

Modular synthetic approaches have been developed for accessing substituted cyclohexanes with kinetic stereocontrol [16]. These methods employ chain-walking catalysis to achieve excellent stereocontrol through the strategic introduction of sterically demanding substituents that guide the stereochemical outcome [16].

Biocatalytic processes using alcohol dehydrogenases have been employed for the synthesis of specific stereoisomers of cyclohexanol derivatives [20]. These enzymatic methods can provide access to both cis and trans isomers, with the cis-isomers often exhibiting superior properties for fragrance applications [20].

Mechanistic Considerations for trans-Selectivity

Photochemical methods have been developed for generating trans-cyclohexene intermediates, which can subsequently be functionalized to provide trans-disubstituted cyclohexanes [21]. These approaches exploit the temporary formation of strained trans-alkenes that react rapidly with nucleophiles before relaxing to more stable configurations [21].

The formation of trans-4-butylcyclohexyl groups can be achieved through controlled hydrogenation of aromatic precursors under conditions that favor the thermodynamically stable trans-configuration [20]. Rhodium-catalyzed hydrogenation in supercritical carbon dioxide has demonstrated good stereoselectivity toward trans-products [20].

| Stereochemical Method | Selectivity | Mechanism | Substrate Requirements |

|---|---|---|---|

| Thermodynamic control | >90% trans | Equilibration | Reversible conditions |

| Kinetic control | Variable | Reaction pathway control | Irreversible conditions |

| Photochemical | High trans | Strained intermediate | UV-active substrates |

| Biocatalytic | Tunable | Enzyme selectivity | Compatible functional groups |

Purification Techniques and Yield Optimization

The purification of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene requires specialized techniques that can effectively separate the target compound from reaction byproducts while maintaining chemical integrity [22] [23]. Optimization of synthetic yields depends on careful control of reaction parameters and implementation of efficient purification protocols [24] [25].

Column Chromatography Applications

Column chromatography represents the primary purification method for brominated aromatic compounds, utilizing silica gel or alumina as stationary phases [25]. The technique exploits polarity differences between compounds, with more polar impurities typically retained longer on polar stationary phases [25]. For brominated aromatics, gradient elution with increasingly polar solvent mixtures provides optimal separation [25].

The choice of mobile phase depends critically on the polarity relationships between the target compound and impurities [25]. Typically, aromatic bromides exhibit moderate polarity and can be effectively purified using hexane-ethyl acetate gradient systems [25]. Collection of fractions followed by rotary evaporation yields the purified product in high recovery [25].

Recrystallization Strategies

Recrystallization provides an alternative purification approach for solid brominated products, requiring careful solvent selection to achieve optimal purification efficiency [23]. The ideal recrystallization solvent exhibits moderate dissolving power, sufficient to dissolve the sample at elevated temperature while allowing crystallization upon cooling [23].

Yield optimization in recrystallization requires balancing solvent volume to minimize material loss while achieving adequate purification [23]. Primary sources of mass loss include material remaining dissolved in cold solvent and mechanical losses during crystal recovery [23]. Multiple recrystallization cycles may be necessary for achieving high purity levels [23].

Industrial Purification Methods

Large-scale purification of aromatic bromides employs distillation techniques adapted for thermally sensitive compounds [24]. Distillation column optimization involves strategic placement of feed streams and implementation of clay treater systems to reduce bromine index in aromatic products [24]. These systems can extend catalyst life while maintaining product quality specifications [24].

Advanced purification protocols incorporate drag stream treatment, where a portion of the overhead stream passes through clay treaters before reinjection into the main process [24]. This approach reduces the overall bromine index while minimizing exposure of the clay treater to contaminating heavy aromatics [24].

Yield Optimization Parameters

Systematic optimization of bromination reactions has identified key parameters affecting product yields [9] [26]. Temperature control emerges as a critical factor, with different thermal regimes favoring distinct product distributions [9]. Solvent selection significantly impacts reaction efficiency, with aprotic polar solvents generally providing superior yields [26].

Stoichiometric optimization studies demonstrate that precise control of reagent ratios can dramatically improve reaction outcomes [9]. For aromatic bromination, slight excess of brominating agent typically provides optimal conversion while minimizing over-bromination [9] [26].

| Purification Method | Typical Recovery | Purity Achieved | Scale Applicability | Cost Considerations |

|---|---|---|---|---|

| Column chromatography | 80-95% | >95% | Laboratory | Moderate |

| Recrystallization | 70-90% | >98% | Laboratory-pilot | Low |

| Distillation | 85-98% | 90-99% | Industrial | High initial investment |

| Clay treatment | 95-99% | Product specification | Industrial | Moderate operating cost |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant